![molecular formula C34H56FeNO2P B14761147 (S)-1-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2-[(R)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14761147.png)
(S)-1-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2-[(R)-1-(dimethylamino)ethyl]ferrocene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2-[®-1-(dimethylamino)ethyl]ferrocene is a chiral ferrocene derivative This compound is notable for its unique structure, which includes a ferrocene core substituted with phosphino and dimethylamino groups
Preparation Methods
The synthesis of (S)-1-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2-[®-1-(dimethylamino)ethyl]ferrocene typically involves several steps:
Starting Materials: The synthesis begins with the preparation of the ferrocene core, which is then functionalized with the desired substituents.
Reaction Conditions:
Industrial Production: Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and scalability.
Chemical Reactions Analysis
(S)-1-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2-[®-1-(dimethylamino)ethyl]ferrocene undergoes various chemical reactions:
Oxidation: The ferrocene core can be oxidized to form ferrocenium ions.
Reduction: Reduction reactions can revert ferrocenium ions back to the ferrocene state.
Substitution: The phosphino and dimethylamino groups can participate in substitution reactions, often facilitated by specific reagents and conditions.
Common Reagents: Typical reagents include oxidizing agents like ferric chloride and reducing agents such as sodium borohydride.
Major Products: The major products depend on the specific reaction conditions and reagents used, but often include modified ferrocene derivatives.
Scientific Research Applications
(S)-1-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2-[®-1-(dimethylamino)ethyl]ferrocene has a wide range of scientific research applications:
Chemistry: It is used as a ligand in organometallic chemistry, facilitating various catalytic processes.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of (S)-1-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2-[®-1-(dimethylamino)ethyl]ferrocene involves its interaction with molecular targets through its phosphino and dimethylamino groups. These interactions can modulate various pathways, depending on the specific application. For example, in catalysis, the compound can facilitate the formation of transition states, thereby lowering the activation energy of reactions.
Comparison with Similar Compounds
(S)-1-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2-[®-1-(dimethylamino)ethyl]ferrocene can be compared with other ferrocene derivatives:
Similar Compounds: Other ferrocene derivatives include compounds with different substituents such as methyl, ethyl, or phenyl groups.
Properties
Molecular Formula |
C34H56FeNO2P |
|---|---|
Molecular Weight |
597.6 g/mol |
IUPAC Name |
(1R)-1-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]-N,N-dimethylethanamine;carbanide;cyclopentane;iron(2+) |
InChI |
InChI=1S/C27H40NO2P.C5H10.2CH3.Fe/c1-17-13-22(14-18(2)26(17)29-8)31(23-15-19(3)27(30-9)20(4)16-23)25-12-10-11-24(25)21(5)28(6)7;1-2-4-5-3-1;;;/h13-16,21,24-25H,10-12H2,1-9H3;1-5H2;2*1H3;/q;;2*-1;+2/t21-,24?,25?;;;;/m1..../s1 |
InChI Key |
YHXZKBZFJXKYBS-OULMZRCMSA-N |
Isomeric SMILES |
[CH3-].[CH3-].CC1=CC(=CC(=C1OC)C)P(C2CCCC2[C@@H](C)N(C)C)C3=CC(=C(C(=C3)C)OC)C.C1CCCC1.[Fe+2] |
Canonical SMILES |
[CH3-].[CH3-].CC1=CC(=CC(=C1OC)C)P(C2CCCC2C(C)N(C)C)C3=CC(=C(C(=C3)C)OC)C.C1CCCC1.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclohepta[c]pyrazole](/img/structure/B14761067.png)
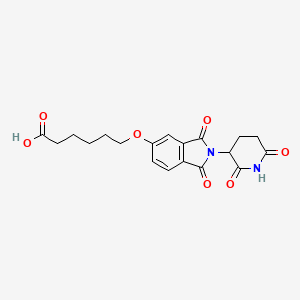
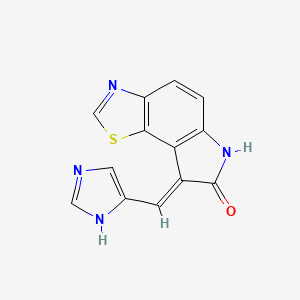
![[(3R,4S,5R)-2-acetyloxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-yl] acetate](/img/structure/B14761079.png)

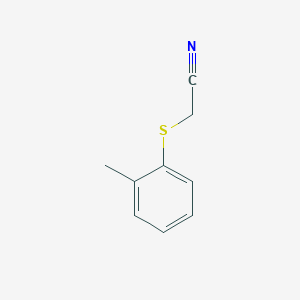
![Carbonochloridic acid [difluoro-(2,3,4-trifluorophenyl)methyl] ester](/img/structure/B14761106.png)
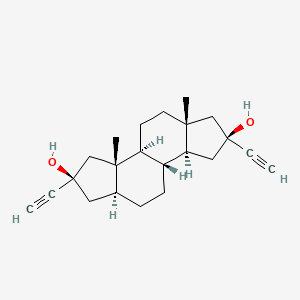
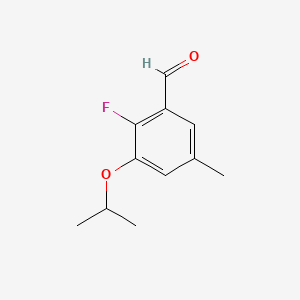
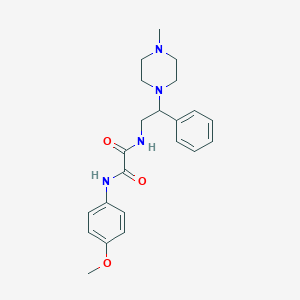
![[[2-[Bis(2,2-dimethylpropanoyloxymethoxy)phosphoryloxy]-4-[(8-methylnonanoylamino)methyl]phenoxy]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B14761116.png)
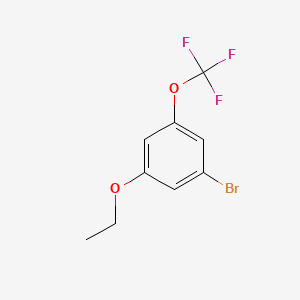
![6,6,9,9-Tetramethyl-3,4,6,7,8,9-hexahydro-1H-naphtho[2,3-c]pyran](/img/structure/B14761122.png)

